2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
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Overview
Description
2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide is a novel compound. Its structure comprises a benzylsulfanyl group, a hydroxymethyl group attached to an imidazole ring, and a fluorophenylmethyl acetamide segment. This combination suggests it may have unique biological activities and applications across various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide can be achieved through multiple steps involving:
Initial formation of the imidazole ring: : Typically through the cyclization of appropriate precursors under controlled conditions.
Attachment of the benzylsulfanyl group: : Achieved through nucleophilic substitution reactions.
Introduction of the hydroxymethyl group: : Utilizes reduction processes involving reagents like NaBH4 or LiAlH4.
Acetamide formation: : Through an amidation reaction with 4-fluorophenylmethylamine.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions for maximum yield and purity is crucial. Continuous flow synthesis techniques and catalytic processes could be employed to enhance the efficiency of the production.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Reacting with oxidizing agents, such as potassium permanganate or hydrogen peroxide.
Reduction: : Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Sodium borohydride in ethanol.
Substitution: : Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Conversion of carbonyl groups to alcohols.
Substitution: : Introduction of various functional groups depending on the substituent used.
Scientific Research Applications
Chemistry: : Studying its reactivity and stability.
Biology: : As a probe for cellular pathways.
Medicine: : Potential therapeutic uses, such as antifungal or anticancer agents.
Industry: : As a precursor in the synthesis of complex molecules or materials.
Mechanism of Action
The compound likely exerts its effects through:
Molecular Targets: : Binding to specific enzymes or receptors.
Pathways Involved: : Inhibition of key metabolic pathways or signal transduction processes.
Mechanism: : Could involve competitive inhibition, allosteric modulation, or reactive intermediate formation.
Comparison with Similar Compounds
Similar compounds may include other imidazole derivatives with comparable structural motifs:
2-(1H-imidazol-1-yl)-N-(phenylmethyl)acetamide: : Shares the imidazole and phenylmethylacetamide components but lacks the benzylsulfanyl group.
2-[2-(methylthio)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide: : Has a methylthio group instead of benzylsulfanyl.
What sets 2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide apart is the presence of both a benzylsulfanyl and a hydroxymethyl group, which could confer unique chemical properties and biological activities.
Properties
IUPAC Name |
2-[2-benzylsulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c21-17-8-6-15(7-9-17)10-22-19(26)12-24-18(13-25)11-23-20(24)27-14-16-4-2-1-3-5-16/h1-9,11,25H,10,12-14H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVHKUZVOBNBQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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